Lithium metaborate dihydrate

Description

Background and Significance of Research on Hydrated Lithium Borates

Hydrated lithium borates are a class of inorganic compounds that have garnered significant attention within the scientific community due to their diverse and important applications. These materials are integral to fields ranging from analytical chemistry to materials science. Research into lithium borates, such as lithium metaborate (B1245444), lithium tetraborate (B1243019), and lithium triborate, is driven by their use as fluxes in sample preparation for spectrochemical analysis, their role in the production of specialty glasses and ceramics, and their potential as components in lithium-ion batteries. yildiz.edu.trborates.todayjournalssystem.com The hydration state of these borates can significantly influence their physical and chemical properties, making the study of specific hydrates like lithium metaborate dihydrate crucial for optimizing their performance in various applications. chemicalbook.com The investigation of these compounds contributes to the development of advanced materials and more accurate analytical methodologies. borates.todayresearchgate.net

Scope and Objectives of the Academic Research Outline

The scope of this article is strictly focused on the chemical compound this compound (LiBO₂ · 2H₂O). The primary objective is to present a comprehensive and scientifically accurate overview of this specific compound based on a thorough analysis of existing literature. This review will cover its fundamental properties, synthesis, and notable applications, particularly in analytical chemistry. The content will adhere to a structured format, presenting detailed research findings and data in a clear and organized manner. The aim is to provide an authoritative resource for researchers and professionals interested in the specific characteristics and uses of this compound, excluding information outside of this defined scope.

Methodological Approach for Comprehensive Literature Analysis

A comprehensive literature analysis is essential for constructing a scientifically sound review. apajournal.org.uk213.55.90 The methodological approach for this article involves a systematic search and evaluation of scholarly and technical sources. The process begins with identifying relevant keywords, such as "this compound," "LiBO₂ · 2H₂O," its CAS Number "15293-74-0," and related terms like "borate fusion" and "sample preparation." sigmaaldrich.comacs.org Key scientific databases and chemical information repositories are queried to gather peer-reviewed articles, technical datasheets, and patents. The collected literature is then critically analyzed to extract and synthesize key data and findings regarding the compound's properties, structure, and applications. acs.orgkirsoplabs.co.uk This structured approach ensures that the resulting article is comprehensive, objective, and accurately reflects the current state of knowledge on this compound. acs.org

Detailed Research Findings

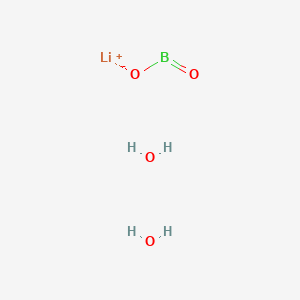

This compound is the hydrated form of lithium metaborate, a salt of lithium and boric acid. chemicalbook.comwikipedia.org It is a white crystalline powder with the chemical formula LiBO₂ · 2H₂O. americanelements.comsigmaaldrich.com

Chemical and Physical Properties

The properties of this compound are foundational to its applications. The anhydrous form has a melting point of approximately 845-849°C. wikipedia.orgoxfordlabchem.com The dihydrate itself undergoes thermal dehydration upon heating. Research shows this is a complex, multi-step process where the crystal water is lost, leading to the formation of intermediate hydrates and eventually the anhydrous form. researchgate.net Just after dehydration is complete, an exothermic crystallization of β-LiBO₂ occurs around 750 K, which then transitions to α-LiBO₂ between 800–900 K before finally melting. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | LiBO₂ · 2H₂O | sigmaaldrich.comamericanelements.com |

| Molecular Weight | 85.78 g/mol | sigmaaldrich.comamericanelements.com |

| Appearance | White powder or crystals | americanelements.comoxfordlabchem.com |

| CAS Number | 15293-74-0 | sigmaaldrich.comscbt.com |

| Melting Point (Anhydrous) | 845 °C | oxfordlabchem.com |

| Solubility in Water (Anhydrous) | 2.57 g/100 mL at 20 °C | wikipedia.org |

Synthesis

The synthesis of lithium borates can be achieved through various methods, including solid-state reactions and aqueous processes. Lithium metaborate, in its various hydrated forms, can be synthesized by the reaction of lithium carbonate with orthoboric acid. yildiz.edu.trchemicalbook.com Recrystallization from water at room temperature can yield lithium metaborate octahydrate (LiBO₂·8H₂O), which upon heating below 100°C, dehydrates to form the lower hydrate (B1144303), this compound (LiBO₂·2H₂O). chemicalbook.com This dihydrate form is stable up to approximately 140°C. chemicalbook.com

Applications in Analytical Chemistry

The most significant application of lithium metaborate is as a flux in sample preparation for analytical techniques such as X-ray Fluorescence (XRF), Inductively Coupled Plasma (ICP), and Atomic Absorption (AA) spectrometry. malvernpanalytical.comxrfscientific.com In these methods, lithium metaborate, often mixed with lithium tetraborate, is used to dissolve inorganic oxide samples, such as minerals, cements, and ceramics. wikipedia.orgxrfscientific.com

The fusion process involves melting the sample with the flux at high temperatures (around 1050°C) to create a homogeneous glass bead or disk. xrfscientific.com This procedure eliminates particle size and mineralogical effects, leading to more accurate and reproducible analytical results. malvernpanalytical.comxrfscientific.com Lithium metaborate is particularly effective at dissolving acidic oxides like silicon dioxide (SiO₂) and iron(III) oxide (Fe₂O₃). wikipedia.orgchemkits.eu The choice of flux, or the ratio of metaborate to tetraborate, is tailored to the specific type of sample being analyzed. xrfscientific.comrigaku.com

| Analytical Technique | Role of Lithium Metaborate | Reference |

|---|---|---|

| X-ray Fluorescence (XRF) | Acts as a flux to fuse samples into homogeneous glass disks, eliminating matrix effects. | malvernpanalytical.comxrfscientific.com |

| Inductively Coupled Plasma (ICP) | Used as a flux to dissolve solid samples into a liquid form for introduction into the plasma. | malvernpanalytical.com |

| Atomic Absorption (AA) | Utilized to prepare samples for atomic absorption analysis by dissolving the sample matrix. | malvernpanalytical.com |

Properties

IUPAC Name |

lithium;oxido(oxo)borane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQFCAELLTPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(=O)[O-].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635440 | |

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15293-74-0 | |

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formation Pathways of Lithium Metaborate Dihydrate

Direct Synthesis Routes for Hydrated Lithium Metaborates

Direct synthesis methods for lithium metaborate (B1245444) dihydrate primarily involve reactions in an aqueous medium, leveraging the solubility of lithium and borate (B1201080) precursors. These routes can be controlled to favor the formation of the desired dihydrate form over other hydrated or anhydrous phases.

Aqueous Phase Reaction Methodologies

The synthesis of lithium metaborate hydrates can be achieved through the reaction of a lithium source, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), with boric acid (H₃BO₃) in an aqueous solution. The stoichiometry of the reactants is a critical factor in determining the final product. To produce lithium metaborate, the ratio of the lithium source to boric acid is adjusted accordingly.

The general reaction using lithium hydroxide is as follows: LiOH + H₃BO₃ → LiBO₂ + 2H₂O

When conducted in an aqueous solution, the resulting lithium metaborate can crystallize as a hydrate (B1144303). The degree of hydration is influenced by factors such as temperature and the concentration of the solution. For instance, in the ternary system of LiCl, LiBO₂, and H₂O at 308 K, both lithium metaborate octahydrate (LiBO₂·8H₂O) and lithium metaborate dihydrate (LiBO₂·2H₂O) have been identified as possible solid phases researchgate.net. This indicates that by carefully controlling the temperature, the formation of the dihydrate can be favored.

The choice of reactants and their purity is essential for obtaining high-purity this compound. The process generally involves dissolving the stoichiometric amounts of the reactants in water, followed by heating to ensure complete reaction and dissolution. Subsequent cooling or evaporation then leads to the crystallization of the hydrated salt.

Recrystallization from Aqueous Solutions

Recrystallization is a common technique used to purify solid compounds and to obtain crystals with a desired hydration state. For lithium metaborate, this process involves dissolving an impure or incorrectly hydrated sample in a suitable solvent, typically water, and then allowing the desired hydrate, in this case, the dihydrate, to crystallize.

The solubility of lithium metaborate in water is temperature-dependent, which is a key principle in the recrystallization process. A saturated solution is prepared at an elevated temperature, and upon cooling, the solubility decreases, leading to the precipitation of the compound. The rate of cooling can influence the size and quality of the crystals.

In some processes, the dihydrate form of lithium metaborate can appear as a metastable solid phase. For example, during the production of lithium tetraborate (B1243019), rapid cooling of the slurry can lead to the precipitation of lithium metaborate octahydrate or dihydrate google.com. This suggests that controlled cooling rates are crucial for selectively crystallizing the dihydrate from a mixed borate solution. The phase diagram of the lithium borate-water system is complex, with different hydrated forms being stable at different temperatures. For instance, lithium metaborate octahydrate is generally stable at temperatures below 39°C researchgate.net. By controlling the temperature of the crystallization process, it is possible to target the formation of the dihydrate.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique can be employed to produce various crystalline materials, including different forms of lithium borate. Research into the hydrothermal growth of lithium borates has shown that the resulting phase can be sensitive to the reaction conditions.

Studies on the hydrothermal synthesis of lithium borates have successfully produced large single crystals of the anhydrous gamma-phase of lithium metaborate (γ-LiBO₂) researchgate.net. This phase was found to be thermodynamically stable under the tested supercritical aqueous base conditions researchgate.net. The synthesis can be achieved through the conversion of the alpha-phase, direct crystallization from lithium hydroxide and boric oxide, or recrystallization of previously formed γ-LiBO₂ crystallites researchgate.net.

The formation of γ-LiBO₂ under hydrothermal conditions, as opposed to a hydrated form like the dihydrate, suggests that these high-temperature and high-pressure conditions may favor the formation of the more dense, anhydrous phase. In one study, it was proposed that lithium tetraborate (Li₂B₄O₇) forms as a kinetic product, while γ-LiBO₂ is the thermodynamic product under hydrothermal conditions dtic.mil. While direct hydrothermal synthesis of this compound is not extensively documented, the principles of hydrothermal synthesis suggest that by modifying parameters such as temperature, pressure, and mineralizer concentration, it might be possible to control the hydration state of the final product.

Formation as an Intermediate or Product in Chemical Systems

This compound can also be formed as a product or intermediate in various chemical reactions, most notably in the hydrolysis of complex hydrides like lithium borohydride (B1222165).

Hydrolysis Reactions of Lithium Borohydride and Related Compounds

Lithium borohydride (LiBH₄) is a compound with a high hydrogen content, and its reaction with water (hydrolysis) is a method for hydrogen generation. The hydrolysis of lithium borohydride is a complex process that proceeds through several intermediate species and ultimately results in the formation of a stable lithium borate compound.

In practical applications, the final product of this hydrolysis is often a hydrated form of lithium metaborate or an aqueous solution of it researchgate.net. The reaction pathway involves the stepwise substitution of hydride ions with hydroxide ions. This process goes through a series of short-lived intermediates, including [BH₃(OH)]⁻, [BH₂(OH)₂]⁻, [BH(OH)₃]⁻, and finally [B(OH)₄]⁻ rsc.org. The intermediate product, LiBH₃(OH), has also been observed during the regeneration of LiBH₄ researchgate.net.

The final composition of the metaborate formed, including its degree of hydration, is influenced by the hydrolysis conditions, particularly the temperature reached during the reaction and the stability of the different hydrates researchgate.net. The formation of the stable borate product is a key consideration in the context of hydrogen storage, as the regeneration of the borohydride from the borate is a significant challenge.

Thermal Dehydration Mechanisms and Phase Transitions of Lithium Metaborate Dihydrate

Mechanistic Investigations of Thermal Water Loss

The thermal dehydration of lithium metaborate (B1245444) dihydrate is not a simple, single-step removal of water. Instead, it is a sophisticated sequence of events involving melting, bubbling, and the formation of multiple intermediate solid phases. Investigations using thermoanalytical measurements, high-temperature X-ray diffractometry, and microscopic observations have elucidated the intricate steps of this transformation.

Multi-step Dehydration Processes and Reaction Steps

The thermal dehydration of lithium metaborate dihydrate occurs in several overlapping stages. The initial phase of the reaction is marked by distinct physical changes. As the temperature increases, the sample begins to melt, creating a viscous surface layer. researchgate.net This is accompanied by the formation of bubbles on the particle surfaces. The subsequent mass loss happens abruptly as this surface layer cracks or bursts. researchgate.net

Following this initial, physically dramatic stage, the second half of the dehydration is a more prolonged, long-tailed mass-loss process that occurs over a wide temperature range. researchgate.net This latter stage is not continuous but can be further resolved into three distinct reaction steps, as identified by controlled rate thermal analysis. researchgate.net

An alternative mechanistic proposal based on the compound's structure suggests a three-step chemical process:

Loss of free water molecules: This occurs at temperatures starting from 60°C. researchgate.net

Loss of lithium-coordinated water molecules: This step leads to the formation of a key intermediate. researchgate.net

Final dehydroxylation: The removal of hydroxyl groups to form the anhydrous compound occurs at approximately 170°C. researchgate.net

Table 1: Proposed Stages in the Thermal Dehydration of this compound

| Stage | Physical/Chemical Event | Approximate Temperature | Description |

|---|---|---|---|

| Initial Phase | Melting and Bubble Formation | - | Sample melts, forming a viscous surface layer and bubbles. Mass loss occurs upon cracking/bursting of this layer. researchgate.net |

| Second Phase | Multi-step Mass Loss | Wide Range | A long-tailed process divisible into three separate reaction steps. researchgate.net |

| Step 1 (Chemical) | Loss of Free Water | Starts at 60°C | Removal of non-coordinated water molecules. researchgate.net |

| Step 2 (Chemical) | Loss of Coordinated Water | - | Removal of water molecules bonded to lithium ions, forming LiB(OH)₄. researchgate.net |

| Step 3 (Chemical) | Dehydroxylation | Around 170°C | Conversion of the hydroxylated intermediate to anhydrous LiBO₂. researchgate.net |

Formation and Characterization of Intermediate Hydrate (B1144303) Phases

During the complex dehydration process, the transition from the dihydrate to the anhydrous form is not direct. Instead, a series of intermediate hydrates are formed. Research has identified four distinct, poorly crystalline phases of these intermediate hydrates that appear during the course of the thermal dehydration. researchgate.net

One of the most significant intermediates is lithium borate (B1201080) hydroxide (B78521), LiB(OH)₄, which is formed after the loss of lithium-coordinated water molecules. researchgate.net The structure of this intermediate is known and serves as a crucial step before the final dehydroxylation. researchgate.net Further studies have identified other poorly crystallized intermediates, such as two hydrates with the formula LiBO₂·0.3H₂O and another with an undetermined water content, LiBO₂·xH₂O. researchgate.net The presence of these multiple, transient, and often poorly crystalline phases highlights the complexity of the dehydration pathway.

Role and Formation of Amorphous Phases during Dehydration

In addition to crystalline intermediates, an amorphous (non-crystalline) phase plays a critical role in the dehydration mechanism. This amorphous phase can be produced by isothermal annealing during the dehydration process. researchgate.net The formation of an amorphous intermediate is a common feature in the dehydration of many borate hydrates. researchgate.netresearchgate.net

The structural collapse of the parent hydrate framework often leads to the formation of a hydrated amorphous intermediate. researchgate.net This phase acts as a precursor to the final anhydrous crystalline product. The dehydration of this amorphous intermediate often occurs concurrently with its crystallization into the final product. researchgate.net This process can be characterized as a self-induced sol-gel transition, ultimately forming an anhydrous glass before final crystallization. researchgate.net

Dehydroxylation Processes in Hydrated Borates

The final step in the dehydration of many hydrated borates, including this compound, is dehydroxylation. This process is distinct from the removal of water molecules (H₂O). Dehydroxylation involves the elimination of water from adjacent hydroxyl (-OH) groups that are part of the intermediate's structure, such as in LiB(OH)₄. researchgate.net

In the case of lithium metaborate, the final dehydroxylation step occurs at around 170°C, converting LiB(OH)₄ into anhydrous LiBO₂. researchgate.net The removal of these structurally incorporated hydroxyl groups is often more difficult and requires higher temperatures than the removal of loosely bound or coordinated water molecules. dergipark.org.tr This final step is critical for achieving the completely anhydrous state of the material.

Kinetic Studies of Thermal Dehydration Reactions

The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical processes. For solid-state reactions like the dehydration of this compound, the kinetics are particularly complex due to the involvement of multiple phases (solid, liquid, gas) and changing physical geometries of the reacting particles.

Advanced Kinetic Approaches for Heterogeneous Reaction Processes

The multi-step and physically complex nature of the dehydration of this compound means that simple kinetic models are often inadequate. The reaction kinetics are profoundly influenced by physico-geometrical events, such as the melting of the surface and the formation of a product layer around an unreacted core. researchgate.netresearchgate.net This necessitates the use of advanced kinetic approaches to accurately describe the process.

Controlled Rate Thermal Analysis (CRTA) is one such advanced technique that has been instrumental in resolving the overlapping steps in the dehydration process. researchgate.netresearchgate.net Unlike conventional methods that use a linear heating rate, CRTA adjusts the temperature to maintain a constant, predetermined reaction rate. This allows for a much clearer separation of consecutive and overlapping reaction stages. researchgate.net

For heterogeneous reactions, kinetic models must account for processes like nucleation, diffusion, and the changing geometry of the reaction interface. The "unreacted shrinking core model" is a classic example used for gas-solid reactions, where a product layer forms around an unreacted core, and the reaction rate can be limited by diffusion through this layer or by the chemical reaction at the interface. researchgate.netaip.org Isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) models, are powerful "model-free" approaches used to determine activation energy as a function of conversion, which is particularly useful for complex, multi-step reactions where the mechanism changes. researchgate.netnih.gov

Table 2: Summary of Phases and Transitions

| Compound Name | Chemical Formula | Role in Process |

|---|---|---|

| This compound | LiBO₂·2H₂O | Starting Material |

| Lithium borate hydroxide | LiB(OH)₄ | Key Crystalline Intermediate |

| Partially dehydrated intermediates | LiBO₂·0.3H₂O / LiBO₂·xH₂O | Poorly Crystalline Intermediates |

| Amorphous lithium borate | - | Amorphous Intermediate/Precursor |

| Beta-Lithium metaborate | β-LiBO₂ | Initial Anhydrous Crystalline Phase |

| Alpha-Lithium metaborate | α-LiBO₂ | Final Anhydrous Crystalline Phase |

Determination of Apparent Activation Energies

The thermal dehydration of this compound is a multi-step process, the kinetics of which can be analyzed to determine the energy barriers to the reactions. The process is characterized by an initial melting of the sample and the formation of a viscous surface layer, followed by a complex, multi-stage mass-loss process. researchgate.net

Modeling of Solid-State Reaction Kinetics

The modeling of the solid-state reaction kinetics for the dehydration of this compound reflects its complex physical and chemical transformations. The process does not follow a simple, single-step kinetic model. Instead, it is described in two distinct halves:

First Half: This stage is characterized by the melting of the dihydrate, which creates a viscous surface layer. researchgate.net Bubbles form on the particle surfaces, leading to a sudden mass loss when these bubbles crack or burst. researchgate.net This phase involves a significant change in the physical state of the material, moving from a solid to a solid-liquid-gas system.

Second Half: This stage is a long-tailed mass-loss process that occurs over a wide temperature range. researchgate.net Through controlled rate thermal analysis, this part of the dehydration has been resolved into three further distinguished reaction steps. researchgate.net During this process, an amorphous phase and at least four different, poorly crystalline intermediate hydrates are formed before the substance becomes fully anhydrous. researchgate.net

The kinetic description of such a process is inherently complex, involving models that must account for changes in phase, geometry, and the formation of multiple intermediate products.

Structural and Polymorphic Transformations of Anhydrous Lithium Metaborate Products

Following the complete removal of water, the resulting anhydrous lithium metaborate (LiBO₂) undergoes a series of structural transformations upon further heating.

Crystallization Behavior of Anhydrous LiBO₂ (e.g., β-LiBO₂)

Immediately after the dehydration process is complete, the now amorphous anhydrous LiBO₂ undergoes crystallization. This event is observed as a distinct exothermic peak in differential thermal analysis (DTA) curves at approximately 750 K. researchgate.net This crystallization event leads to the formation of the β-LiBO₂ polymorph. researchgate.net

Phase Transitions between Anhydrous Polymorphs (e.g., β-LiBO₂ to α-LiBO₂)

The β-LiBO₂ polymorph formed from the initial crystallization is not the most stable form at higher temperatures. As the temperature increases, a phase transition from the β-LiBO₂ polymorph to the α-LiBO₂ polymorph occurs. researchgate.netacs.org This solid-state transformation is observed in the temperature range of 800–900 K. researchgate.net

High-Temperature Stability and Melting Behavior of Anhydrous Forms

The α-LiBO₂ polymorph is stable up to its melting point. Further heating of the sample past the β to α transition temperature leads to melting. This is observed as a sharp endothermic peak in DTA analysis, with a clearly defined onset temperature of 1101.4 ± 0.6 K. researchgate.net

The key thermal events for anhydrous lithium metaborate are summarized in the table below.

| Thermal Event | Temperature (K) | Polymorph/Phase Involved |

| Crystallization of Amorphous LiBO₂ | ~750 K | Amorphous → β-LiBO₂ |

| Polymorphic Phase Transition | 800–900 K | β-LiBO₂ → α-LiBO₂ |

| Melting Point | 1101.4 ± 0.6 K | α-LiBO₂ → Liquid LiBO₂ |

Metastable Solid Phase Formation during Cooling Processes

Lithium metaborate is known to form a glass with relative ease when cooled from a molten state. researchgate.net This process, known as melt quenching, bypasses crystallization and results in a metastable, amorphous solid. The structure of this glassy LiBO₂ is not random but consists of local arrangements similar to those found in the crystalline α and γ polymorphs. The network of glassy lithium metaborate is composed primarily of borate triangles and tetrahedra. This ability to form a glass indicates that under rapid cooling conditions, the disordered liquid structure is "frozen in," creating a metastable solid phase instead of reverting to a stable crystalline polymorph.

Structural Elucidation and Crystallographic Analysis of Lithium Metaborate Dihydrate and Its Derivatives

Crystal Structure Determination of Hydrated Lithium Metaborates

The crystal structures of hydrated lithium metaborates are complex, with the degree of hydration playing a significant role in the resulting crystal lattice. While various hydrated forms of lithium metaborate (B1245444) are known to exist, detailed crystallographic data for the dihydrate form remains a subject of ongoing research. However, analysis of related hydrated and anhydrous forms provides valuable insights into the expected structural motifs.

The structural formula of a hydrated compound provides a more accurate representation of its crystal structure than a simple dot-hydrate formula. For instance, the highly hydrated phase, nominally LiBO₂·8H₂O, has a structural formula of Li(H₂O)₄B(OH)₄·2H₂O, indicating that four water molecules are coordinated to the lithium ion, and the borate (B1201080) anion exists as the tetrahydroxoborate ion, with two additional water molecules present as lattice water. This compound crystallizes in the trigonal system with the space group P3 cambridge.org.

In contrast, the anhydrous α-form of lithium metaborate (α-LiBO₂) crystallizes in the monoclinic system with the space group P2₁/c materialsproject.org. Its structure consists of infinite chains of trigonal planar [BO₂O⁻]n anions. Another anhydrous polymorph, the γ-form, is stable at high pressure and possesses a three-dimensional network of [B(O⁻)₄]⁻ tetrahedra.

While the definitive crystal structure of LiBO₂·2H₂O is not fully elucidated in the reviewed literature, some studies have identified crystalline phases of LiBO₂·2H₂O in mixtures with other borates, suggesting a distinct crystalline nature mdpi.com. The structural formula for the dihydrate is likely to involve water molecules coordinated to the lithium cation and potentially as part of the borate anion's coordination sphere.

| Compound | Formula | Crystal System | Space Group |

|---|---|---|---|

| α-Lithium Metaborate | α-LiBO₂ | Monoclinic | P2₁/c |

| Lithium Metaborate Octahydrate | Li(H₂O)₄B(OH)₄·2H₂O | Trigonal | P3 |

The coordination environment of the lithium and boron atoms is a key feature of the crystal structure. In hydrated lithium borates, the lithium ion is typically coordinated by oxygen atoms from water molecules and, in some cases, from the borate anions. For example, in Li(H₂O)₄B(OH)₄·2H₂O, the lithium ion is tetrahedrally coordinated by four water molecules cambridge.org. In anhydrous α-LiBO₂, the lithium ion is in a 4-coordinate geometry with oxygen atoms from the metaborate chains materialsproject.org.

The boron atom in hydrated metaborates can exist in either trigonal (BO₃) or tetrahedral (BO₄) coordination. In the case of Li(H₂O)₄B(OH)₄·2H₂O, the boron is tetrahedrally coordinated by four hydroxyl groups to form the B(OH)₄⁻ anion cambridge.org. The specific coordination of lithium and boron in LiBO₂·2H₂O would be a critical aspect of its full structural determination.

Spectroscopic Probes of Structural Changes

Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for investigating the chemical bonding and vibrational modes within a crystal lattice. These methods can be used to probe structural changes that occur as a function of hydration state or in different polymorphic forms.

FT-IR spectroscopy provides information about the vibrational modes of chemical bonds within a molecule or crystal. In the context of lithium metaborate dihydrate, FT-IR spectra can be used to identify the presence of water molecules and to characterize the coordination of the borate anion.

The presence of water molecules is indicated by characteristic absorption bands in the high-frequency region of the spectrum, typically around 3000-3600 cm⁻¹, corresponding to the O-H stretching vibrations mdpi.com. The bending mode of water molecules usually appears around 1600-1700 cm⁻¹.

The vibrational modes of the borate anion provide insight into its coordination. The B-O stretching vibrations of trigonal BO₃ units are typically observed in the 1200–1500 cm⁻¹ range, while the B-O stretching of tetrahedral BO₄ units appears in the 800–1200 cm⁻¹ region. The bending vibrations of B-O-B bridges are found in the 600–800 cm⁻¹ range. Analysis of the FT-IR spectra of hydrated lithium metaborates can thus reveal the coordination of the boron atoms and how it changes with the degree of hydration. For instance, the spectra of hydrated sodium and potassium metaborates show a strong band around 870 cm⁻¹, which can be attributed to B-O bonds, though potential overlap with carbonate impurities can complicate the analysis mdpi.com.

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretching (Water) | 3000 - 3600 |

| H-O-H Bending (Water) | 1600 - 1700 |

| B-O Stretching (Trigonal BO₃) | 1200 - 1500 |

| B-O Stretching (Tetrahedral BO₄) | 800 - 1200 |

| B-O-B Bending | 600 - 800 |

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational, rotational, and other low-frequency modes in a system. It is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes.

In the study of lithium borates, Raman spectroscopy can be used to characterize the borate network. For example, high-temperature Raman spectroscopy of anhydrous lithium metaborate has shown a phase transition from endless chains of BO₃ triangles to rings of (B₃O₆)³⁻ at approximately 1123 K.

The Raman spectra of lithium borate glasses have been extensively studied to understand the distribution of different borate structural units. The spectra can distinguish between various superstructural units such as boroxol rings, triborate, and pentaborate groups. The breathing mode of borate rings containing BO₄ tetrahedra gives a characteristic sharp and strong band around 770 cm⁻¹. The study of the Raman spectra of crystalline LiBO₂·2H₂O would provide valuable information on the specific vibrational modes of its crystal lattice, including the vibrations of the Li-O bonds and the internal modes of the borate anion and water molecules, which would help to confirm the coordination environments and the nature of the hydrogen bonding network.

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction techniques are fundamental in the structural elucidation of crystalline materials like this compound and its derivatives. By analyzing the patterns produced when X-rays interact with a material's atomic structure, researchers can identify crystalline phases, determine crystal structures, and observe structural changes in real-time.

Powder X-ray Diffractometry (PXRD) for Phase Identification and Evolution

Powder X-ray Diffractometry (PXRD) is an essential technique for identifying the crystalline phases present in a sample and monitoring their evolution under various conditions. In the study of this compound (LiBO₂·2H₂O), PXRD is crucial for tracking the structural transformations that occur during thermal dehydration.

The dehydration process of this compound is complex, involving several intermediate phases. PXRD analysis reveals that as the compound is heated, it undergoes a series of changes. Initially, the diffraction pattern corresponds to the hydrated crystalline form. As dehydration proceeds, four distinct, poorly crystalline intermediate hydrates have been observed, in addition to an amorphous phase that can be produced by isothermal annealing.

Upon completion of the dehydration, an exothermic event corresponds to the crystallization of β-LiBO₂, a high-temperature polymorph of anhydrous lithium metaborate. As the temperature is further increased, a phase transition from β-LiBO₂ to the α-LiBO₂ form occurs in the temperature range of 800–900 K. The final α-LiBO₂ phase is a monoclinic crystalline solid. PXRD patterns are used to identify each of these distinct phases by comparing the observed diffraction peaks to reference patterns in crystallographic databases.

The phases identified during the thermal treatment of lithium metaborate and its derivatives are summarized in the table below.

| Temperature Range | Identified Phases | Crystallinity |

| Initial State | LiBO₂·2H₂O | Crystalline |

| Intermediate | Intermediate Hydrates | Poorly Crystalline |

| Intermediate | Amorphous Phase | Amorphous |

| ~750 K | β-LiBO₂ | Crystalline |

| 800-900 K | α-LiBO₂ | Crystalline |

High-Temperature Powder X-ray Diffractometry for In-Situ Studies

High-Temperature Powder X-ray Diffractometry (HT-PXRD) allows for the in-situ investigation of crystalline phase transitions as a function of temperature. This technique is particularly valuable for studying the dynamic processes of dehydration and phase transformations in this compound. By collecting PXRD patterns continuously as the sample is heated, researchers can directly observe the temperatures at which structural changes occur.

HT-PXRD studies on this compound provide real-time data on the disappearance of the initial dihydrate phase, the emergence and subsequent disappearance of intermediate hydrated phases, and the crystallization of the anhydrous forms. For instance, the transition from the amorphous phase to the crystalline β-LiBO₂ can be precisely monitored, followed by the transformation to α-LiBO₂ at higher temperatures. This in-situ analysis provides a more detailed understanding of the reaction kinetics and mechanisms than conventional ex-situ PXRD performed on samples cooled from various temperatures. The technique has been instrumental in confirming the sequence of phase transitions during the thermal decomposition of this compound.

Single-Crystal X-ray Diffraction (SXRD) for Precise Structure Determination

While PXRD is excellent for phase identification, Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise crystal structure of a compound. By using a single, well-ordered crystal, SXRD provides detailed information about bond lengths, bond angles, and the arrangement of atoms within the unit cell.

The anhydrous α-form of lithium metaborate (α-LiBO₂) has been characterized by SXRD. It crystallizes in the monoclinic space group P2₁/c. The structure consists of infinite chains of trigonal planar [BO₃]³⁻ anions, where oxygen atoms are shared.

It is important to note that the compound commonly referred to as this compound (LiBO₂·2H₂O) has been identified through single-crystal X-ray diffraction as lithium tetrahydroxoborate, with the structural formula LiB(OH)₄. The refinement of its X-ray powder diffraction data indicates an orthorhombic crystal system with the space group Pbca.

The table below summarizes the crystallographic data for α-lithium metaborate.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.8473(10) Å |

| b | 4.3513(6) Å |

| c | 6.4557(10) Å |

| β | 115.08(1)° |

| Z | 4 |

Microscopic and Spectroscopic Analysis of Morphology and Composition

Beyond crystallographic structure, understanding the surface morphology and elemental composition is critical. Microscopic and spectroscopic techniques provide visual and chemical information about the particles, complementing the structural data from diffraction methods.

Microscopic Observations of Particle Surfaces and Morphological Changes

Microscopic observation is a direct method to visualize the physical changes occurring on the surface of this compound particles during processes like thermal dehydration. These observations have revealed that the initial stages of dehydration are marked by the melting of the sample, which creates a viscous surface layer.

As heating continues, the formation of bubbles on the particle surfaces is observed. The subsequent cracking and bursting of this bubble surface layer lead to a sudden loss of mass. These direct visual studies are crucial for understanding the physical mechanisms that accompany the chemical transformations identified by other analytical techniques and can significantly influence the kinetics of the dehydration process.

Scanning Electron Microscopy (SEM) for Surface Topography and Composition

Scanning Electron Microscopy (SEM) is a powerful technique for obtaining high-resolution images of a sample's surface topography. In the context of this compound and its derivatives, SEM can be used to examine the size and shape of the initial crystals, as well as the morphological changes that occur during dehydration and phase transitions. For example, SEM images can reveal the texture of the anhydrous product, showing whether it is porous, agglomerated, or consists of well-defined crystals.

Electron Probe Micro Analysis (EPMA) for Elemental Distribution

Electron Probe Micro Analysis (EPMA) is a non-destructive microanalytical technique used to determine the elemental composition of small volumes of solid materials with high precision. wikipedia.orgcarleton.edu In the analysis of this compound (LiBO₂·2H₂O) and its derivatives, EPMA provides critical data on the spatial distribution and concentration of constituent elements. carleton.edu The technique operates by bombarding a focused area of a sample with a high-intensity electron beam, which stimulates the emission of characteristic X-rays from the atoms within the sample. wikipedia.org By analyzing the wavelengths and intensities of these X-rays, a quantitative elemental analysis can be performed. wikipedia.org

The application of EPMA is particularly crucial for verifying the chemical homogeneity and stoichiometry of synthesized crystalline materials like this compound. It allows researchers to investigate the distribution of lithium, boron, and oxygen within the crystal lattice on a micron scale. carleton.edu However, the analysis of light elements such as Boron (B) presents a significant challenge in EPMA. researchgate.net Despite these challenges, modern instruments equipped with specialized layered-dispersive diffraction crystals and advanced correction algorithms have improved the sensitivity for light-element analysis. nasa.gov Wavelength-Dispersive X-ray Spectrometry (WDS) is generally preferred over Energy-Dispersive X-ray Spectrometry (EDS) for this purpose due to its superior peak resolution and lower detection limits, which are essential for accurately quantifying elements like boron. lucideon.comlucideon.com It is important to note that EPMA cannot detect the lightest elements, such as hydrogen, and therefore cannot directly quantify the water content in hydrated compounds. carleton.edu

Detailed Research Findings

Research utilizing EPMA for the characterization of borate compounds focuses on several key areas:

Quantitative Analysis: EPMA is used to obtain precise weight percentages of the elements present (excluding hydrogen). lucideon.com For this compound, this involves comparing the intensities of characteristic X-rays from the sample against those from known standards. The resulting data must be corrected for matrix effects (atomic number, absorption, and fluorescence) to yield accurate compositions. wisc.edu

Elemental Mapping: A powerful feature of EPMA is the ability to generate two-dimensional elemental maps. nasa.gov These maps visually represent the distribution of elements across the analyzed area of the sample. For a pure crystal of this compound, these maps would be expected to show a uniform distribution of boron and oxygen. Any variations or "hot spots" could indicate the presence of impurities, secondary phases, or incomplete reaction during synthesis. In studies of derivative compounds, mapping can confirm the successful and homogenous incorporation of dopant elements.

Stoichiometry and Phase Characterization: By performing multiple "spot" analyses at different points across a crystal, researchers can assess its compositional uniformity. carleton.edu The quantitative data gathered is used to calculate the empirical formula of the phase, confirming that the correct stoichiometry has been achieved. This is vital in differentiating between various lithium borate phases that may coexist.

The table below presents a typical, representative dataset that one might expect from the EPMA analysis of a pure this compound sample, comparing the theoretical weight percentages with hypothetical measured values.

| Element | Theoretical Weight % | Measured Weight % (Hypothetical) | Standard Deviation |

|---|---|---|---|

| Oxygen (O) | 74.48% | 74.31% | 0.25 |

| Boron (B) | 12.58% | 12.45% | 0.18 |

| Lithium (Li) | 8.08% | N/A | N/A |

| Hydrogen (H) | 4.69% | N/A | N/A |

*Lithium is generally not detectable or quantifiable by standard EPMA techniques.

**Hydrogen is not detectable by EPMA.

Computational and Theoretical Chemistry Studies of Lithium Metaborate Systems

Electronic Structure and Band Gap Calculations

The electronic structure and band gap of lithium metaborate (B1245444) (LiBO2) are crucial properties that influence its potential applications, particularly in optical and electronic devices. Computational studies, primarily employing density functional theory (DFT) and ab initio quantum chemical methods, have been instrumental in elucidating these characteristics for the different polymorphs of LiBO2, mainly the monoclinic (α-LiBO2 or m-LBO) and tetragonal (γ-LiBO2 or t-LBO) phases. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of materials. wikipedia.orgrsc.org Several studies have applied DFT to calculate the band structure and density of states (DOS) of both monoclinic and tetragonal LiBO2. researchgate.net

DFT calculations have shown that both polymorphs of LiBO2 are wide-band-gap insulators. arxiv.org For the monoclinic α-phase, calculations using the B3LYP hybrid functional have indicated a direct band gap. researchgate.net The top of the valence band and the bottom of the conduction band are primarily formed by the 2p-states of oxygen and the 2p-states of lithium and boron, respectively. researchgate.net

For the tetragonal γ-phase, DFT studies also predict a wide band gap. researchgate.netarxiv.org The electronic structure of the tetragonal phase is influenced by the presence of BO4 tetrahedral groups, which differs from the trigonal BO3 groups in the monoclinic phase. researchgate.netwikipedia.org

It is important to note that standard DFT functionals, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), tend to underestimate the band gap of materials. ufs.br More accurate results are often obtained using hybrid functionals. ufs.bracs.org

Ab Initio Quantum Chemical Methods (e.g., Hybrid Functionals)

Ab initio quantum chemical methods, which are based on first principles, provide a more rigorous approach to calculating electronic structure. wikipedia.orgnih.gov Among these, methods employing hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, have proven to be particularly effective for predicting the band gaps of materials like LiBO2. ufs.bracs.org

For instance, calculations using the B3LYP hybrid functional have been performed to study the electronic structure of both LiBO2 polymorphs. researchgate.net These studies have provided valuable insights into the nature of chemical bonding and the electronic band structure. researchgate.net Research on other borate (B1201080) systems, like lithium tetraborate (B1243019) (Li2B4O7), has shown that hybrid functionals such as B3LYP and PBE0 provide band gap values in closer agreement with experimental data compared to pure DFT or Hartree-Fock methods. acs.orgtandfonline.comnih.gov The use of hybrid functionals is often necessary to overcome the underestimation of the band gap that is characteristic of standard DFT approximations. ufs.br

Basis Set Effects on Computational Results

The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, can significantly impact the accuracy of computational results. numberanalytics.com A larger and more flexible basis set generally leads to more accurate results but at a higher computational cost. numberanalytics.comnih.gov

Studies on related borate compounds have demonstrated the importance of the basis set in obtaining reliable calculated properties. acs.orgnih.gov For example, in the study of lithium tetraborate, the calculated band gap was found to be strongly dependent on the atomic basis set used in the linear combination of atomic orbitals (LCAO) approach. acs.orgnih.gov Using a sufficiently large basis set, such as those of the 6-311G** or aug-cc-pVDZ quality, is crucial for achieving accurate geometries and electronic properties. nih.gov Furthermore, the inclusion of diffuse functions (e.g., the '+' in 6-311+G) and polarization functions (e.g., the '' in 6-311G**) is often necessary for an accurate description of the electronic structure, especially for systems with anions or lone pairs. dtu.dk The selection of an appropriate basis set is a critical step in ensuring the reliability of theoretical predictions for lithium metaborate systems. researchgate.net

Defect Chemistry and Point Defect Analysis in LiBO2 Polymorphs

The presence of point defects, such as vacancies, can significantly influence the ionic conductivity and other properties of lithium metaborate (LiBO2), making their study crucial for applications like solid-state electrolytes in lithium-ion batteries. rsc.orgarxiv.org Computational studies have been employed to investigate the formation and effects of these defects in both the monoclinic (m-LBO) and tetragonal (t-LBO) polymorphs of LiBO2. rsc.orgrsc.org

Formation Energies of Lithium Vacancies

Lithium vacancies are a key type of point defect that can impact the mobility of lithium ions within the crystal structure. acs.org Theoretical investigations into the formation and mobility of Li point defects in monoclinic LiBO2 have been carried out using periodic quantum chemical methods. acs.org

Density functional theory (DFT) calculations have been used to determine the formation energies of lithium vacancies in both m-LBO and t-LBO. rsc.org The results indicate that it is energetically more favorable to form lithium vacancies in the tetragonal polymorph than in the monoclinic one. rsc.org This suggests a potentially higher concentration of lithium vacancies in t-LBO at a given temperature, which could contribute to its observed higher ionic conductivity compared to m-LBO. rsc.org

The size of the supercell used in the calculations can affect the calculated formation energy. For instance, increasing the supercell size for m-LBO from 1x1x1 to 3x3x3 resulted in a slight increase in the calculated lithium vacancy formation energy. rsc.org

Investigation of Boron and Oxygen Vacancies

In addition to lithium vacancies, the presence of boron and oxygen vacancies can also significantly alter the properties of LiBO2. arxiv.orgresearchgate.net DFT calculations have been employed to study the formation energies and effects of these vacancies on the lattice structure and electronic properties of both m-LBO and t-LBO. rsc.orgrsc.org

The formation energy of boron vacancies was found to be the same in both polymorphs, while the formation energy of oxygen vacancies is higher in the tetragonal phase than in the monoclinic phase. rsc.org The presence of these vacancies can lead to changes in the lattice parameters. For example, in m-LBO, boron vacancies cause a slight expansion of the crystal, whereas lithium and oxygen vacancies lead to a contraction. arxiv.org

The introduction of boron and oxygen vacancies has been shown to affect lithium-ion transport in different ways for each polymorph. rsc.orgarxiv.org Oxygen vacancies tend to lower the lithium-ion migration energy barrier in m-LBO but increase it in t-LBO. rsc.org In contrast, boron vacancies have been found to significantly reduce the migration energy barrier in both polymorphs, which suggests that creating boron vacancies could be a strategy to enhance the ionic conductivity of LiBO2. rsc.orgarxiv.orgrsc.org The presence of boron vacancies can also modify the electronic band structure, potentially enhancing the electronic insulation of t-LBO. arxiv.org

Ionic Transport and Migration Energy Barrier Studies

Understanding the mechanisms of lithium-ion movement is fundamental to evaluating lithium metaborate's potential as a solid electrolyte. Computational studies focus on identifying the diffusion pathways and calculating the energy barriers associated with ion migration.

Theoretical calculations have been instrumental in mapping the potential routes for lithium-ion diffusion in both m-LBO and t-LBO. The primary mechanism for Li-ion transport is a vacancy-mediated process, where a lithium ion hops into an adjacent empty lattice site. arxiv.org To identify the most likely diffusion routes and their associated energy costs, the climbing image nudged elastic band (CI-NEB) method is frequently employed within a DFT framework. rsc.orgarxiv.org

This method calculates the minimum energy path for an ion moving from an initial to a final site, identifying the saddle point energy, which corresponds to the migration energy barrier. rsc.org For the two polymorphs of LiBO₂, researchers have investigated multiple potential pathways. In studies of m-LBO, six distinct Li-ion migration pathways were examined, while for the t-LBO structure, nine different pathways were analyzed to determine the optimal diffusion channels. rsc.orgarxiv.org The geometry of the immobile crystal structure, composed of boron and oxygen, defines the landscape of potential sites and the barriers between them. berkeley.edu

A key outcome of theoretical studies is the prediction of how ionic conductivity can be enhanced. rsc.org Ionic conductivity is directly related to the migration energy barrier (Eₘ); a lower barrier facilitates faster ion hopping and thus higher conductivity. berkeley.edu DFT calculations have revealed that lattice vacancies can significantly alter these energy barriers. rsc.orgrsc.org

For lithium metaborate, the introduction of boron vacancies has been shown to dramatically reduce the migration energy barrier in both the monoclinic and tetragonal polymorphs. rsc.orgrsc.org This reduction leads to a remarkable predicted enhancement in lithium-ion diffusivity and, consequently, a higher ionic conductivity. rsc.org

Conversely, the effect of oxygen vacancies is polymorph-dependent. In m-LBO, oxygen vacancies lower the migration barrier, which should improve ionic conductivity. rsc.orgrsc.org In t-LBO, however, oxygen vacancies are predicted to increase the migration barrier, thereby impeding lithium-ion transport. rsc.orgrsc.org These findings highlight a promising strategy for optimizing LiBO₂'s performance: the deliberate engineering of boron vacancies within the crystal structure to create a material with superior ionic conductivity for battery applications. rsc.org

Table 2: Calculated Migration Energy and Transport Properties for Li-ion Diffusion in LiBO₂ This table presents theoretical values for the migration energy barrier, diffusivity, and ionic conductivity for different diffusion pathways in lithium metaborate at 300 K.

| Crystal | Pathway | Migration Energy (eV) | Diffusivity at 300 K (cm²/s) | Conductivity at 300 K (S/cm) |

| m-LBO | Path 1 | 0.45 | 1.2 x 10⁻¹⁰ | 9.6 x 10⁻⁹ |

| m-LBO | Path 2 | 0.52 | 5.5 x 10⁻¹² | 4.4 x 10⁻¹⁰ |

| t-LBO | Path 1 | 0.65 | 3.0 x 10⁻¹⁴ | 2.4 x 10⁻¹² |

| t-LBO | Path 3 | 0.58 | 4.1 x 10⁻¹³ | 3.3 x 10⁻¹¹ |

| Note: These values are based on DFT calculations for specific, representative diffusion pathways and serve as predictive estimates. rsc.orgrsc.org |

Molecular Dynamics Simulations and Microsolvation Studies

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of atoms and molecules in materials like lithium metaborate. nih.gov These simulations model the movements and interactions of particles over time, offering insights into processes such as ion diffusion and solvation at the molecular level. nih.govrsc.org

In the context of lithium borates, MD simulations have been used to investigate the structure of borate glasses. researchgate.net These studies can reproduce structural features like boroxyl rings and diborate groups, and the results often show good agreement with experimental data from X-ray diffraction. researchgate.net For electrolytes, MD can elucidate the solvation structure, revealing how solvent molecules and anions arrange themselves around lithium cations. nih.govacs.org

A specific area of investigation is microsolvation, which examines the initial steps of dissolving a substance in a solvent, molecule by molecule. A study combining anion photoelectron spectroscopy with ab initio calculations has explored the microsolvation of LiBO₂ in water. dntb.gov.ua This research provides a microscopic view of the hydration process, detailing how the first few water molecules interact with the LiBO₂ unit. Such studies are crucial for understanding the fundamental interactions that govern the behavior of lithium salts in solution. dntb.gov.ua

Semiempirical Modeling of Borate Structures

Semiempirical modeling offers a computationally less intensive alternative to ab initio methods for studying large molecular systems like borate glasses. acs.org These models use parameters derived from experimental data to simplify quantum mechanical calculations.

Studies on lithium borate glasses have employed semiempirical methods, such as PM3MM (Parametric Method 3 with molecular mechanics corrections), to model their structure and estimate fundamental vibrational modes. acs.orgnih.gov A significant finding from this modeling is a revision of the traditional view of boron coordination. Instead of the expected tetrahedral BO₄ units, the models suggest that the structure is better described by "distorted-trigonal" BO₃ groups that are associated with non-bridging oxygen (NBO) atoms. acs.orgnih.gov This distinction is critical for accurately understanding the glass network structure and its resulting properties. Semiempirical calculations have also been used to analyze reaction energies and bond angle strain in borate polyanions, providing insights into the short-range forces that determine the local geometry in these materials. psu.edu

Chemical Reactivity and Advanced Reaction Mechanisms Involving Lithium Metaborate Dihydrate and Its Anhydrous Form

Solid-State Reaction Pathways and Intermediates

The synthesis of lithium borate (B1201080) compounds, such as lithium tetraborate (B1243019) (Li₂B₄O₇), can be achieved through various methods, including high-temperature solid-state reactions and aqueous-phase reactions followed by thermal treatment. yildiz.edu.tr A two-step process has been developed for synthesizing lithium tetraborate from lithium carbonate and boric acid. The initial step involves an aqueous phase reaction under carbon dioxide pressure, which enhances the dissolution rate of the reactants, leading to a faster reaction. This step results in the formation of amorphous hydrated lithium tetraborate (Li₂B₄O₇·3H₂O). The subsequent step is the thermal treatment or calcination of this intermediate product at temperatures between 300 and 400°C to convert it into anhydrous crystalline lithium tetraborate. yildiz.edu.tr

Characterization techniques such as X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm the conversion from the amorphous hydrated precursor to the final crystalline anhydrous product. yildiz.edu.tr The kinetics of these synthesis reactions are influenced by factors such as reaction temperature, pressure (in the case of CO₂-assisted methods), and the specific starting materials used. yildiz.edu.tr Solid-state reactions, while also effective, typically require higher temperatures to overcome the kinetic barriers of diffusion between solid reactants. yildiz.edu.tr

Anhydrous lithium metaborate (B1245444) (LiBO₂) is a highly reactive compound, particularly in its molten state, where it acts as a powerful flux. It is known for its ability to dissolve a wide range of acidic oxides. wikipedia.org This property is leveraged in sample preparation for various analytical techniques, including X-ray fluorescence (XRF) and inductively coupled plasma (ICP) spectroscopy. wikipedia.orgxrfscientific.com

The reactivity of lithium metaborate is contrasted with that of lithium tetraborate (Li₂B₄O₇), which is effective at dissolving basic oxides. wikipedia.org For samples containing a complex mixture of both acidic and basic oxides, a eutectic mixture of lithium metaborate and lithium tetraborate is often used to ensure complete dissolution. wikipedia.orgxrfscientific.com The process involves heating the oxide sample with the borate flux to temperatures around 1050°C, which breaks down the sample's mineralogical structure and creates a homogeneous glass bead for analysis. xrfscientific.com

| Oxide Type | Reactivity with Lithium Metaborate (LiBO₂) | Examples of Dissolved Oxides |

| Acidic Oxides (MeₓOᵧ, x < y) | High | SiO₂, Al₂O₃, TiO₂, Fe₂O₃, P₂O₅, SO₃ |

| Basic Oxides (MeₓOᵧ, x > y) | Low | CaO, MgO |

This table summarizes the general reactivity of molten lithium metaborate with different classes of metal oxides. wikipedia.org

Regeneration Mechanisms of Lithium Borohydride (B1222165) from Lithium Metaborate

A key area of research is the regeneration of lithium borohydride (LiBH₄) from its hydrolysis product, lithium metaborate (LiBO₂), for applications in hydrogen storage. Mechanochemical methods, specifically high-energy ball milling, have proven effective for this conversion. The process involves milling anhydrous lithium metaborate with a strong reducing agent, most commonly magnesium hydride (MgH₂). researchgate.netmdpi.com

2LiBO₂ + MgH₂ → 2LiBH₄ + MgO

The efficiency of the mechanochemical reduction is influenced by several operational parameters, including milling time, rotational speed, and the ball-to-powder ratio. tudelft.nl Optimization of these parameters is crucial for maximizing the conversion yield and minimizing the energy input. tudelft.nl

| Reactants | Method | Key Findings | Reported Yield/Purity |

| LiBO₂ + MgH₂ | Ball Milling | Facile regeneration at ambient conditions. | 90% LiBH₄ purity mdpi.com |

| NaBO₂·4H₂O + MgH₂ | Ball Milling | High conversion yield without pre-drying the borate. | 90% NaBH₄ yield tudelft.nl |

| Dehydrated Na₂B₄O₇ + MgH₂ | Ball Milling | Effective conversion of sodium borate. | >70% NaBH₄ yield mdpi.com |

This table presents findings from studies on the mechanochemical regeneration of borohydrides from borates using MgH₂.

Electrochemical Reaction Behavior of Borate Anions

Borate anions exhibit diverse electrochemical behaviors that are utilized in applications such as high-voltage lithium metal batteries and electrocatalysis. nih.govd-nb.info The electrochemical stability and reactivity of the borate anion are strongly influenced by its specific structure, including the presence of electron-withdrawing groups like fluorine. nih.gov

In the context of lithium batteries, certain fluorinated borate anions have demonstrated high reductive stability and are less prone to continuous decomposition at the anode surface compared to traditional anions. nih.gov During cycling, these borate anions can decompose on the lithium metal anode to form a stable solid electrolyte interphase (SEI). The decomposition often involves the cleavage of C–F or B–F bonds, leading to the formation of a lithium fluoride (B91410) (LiF)-rich SEI layer, which is crucial for protecting the lithium anode and enabling stable battery performance. nih.gov

Borate anions also play a role in electrocatalysis. For example, the intercalation of borate anions into nickel-iron layered double hydroxides (NiFe-LDH) has been shown to enhance the catalytic activity for the oxygen evolution reaction (OER) in alkaline media. d-nb.info The presence of the borate anion in the LDH structure affects the electronic properties of the active metal sites, leading to improved reaction rates. The performance varies with the type of borate anion used, indicating that the anion's structure and properties can be tailored to optimize catalytic behavior. d-nb.info

Hydrolysis Studies and Product Characterization

Lithium metaborate and its hydrates interact with water, leading to hydrolysis of the metaborate anion. When dissolved in water, the metaborate anion (BO₂⁻) reacts with water molecules to form the tetrahydroxyborate anion, [B(OH)₄]⁻. wikipedia.orgwikipedia.org This hydrolysis reaction is fundamental to the behavior of metaborates in aqueous environments.

The reaction can be represented as: BO₂⁻ + 2H₂O ⇌ [B(OH)₄]⁻

Due to this hydrolysis, solutions of lithium metaborate are basic. laboratorynotes.com The stability and solubility of lithium metaborate in water are important characteristics. Anhydrous lithium metaborate is hygroscopic and readily dissolves in water. chemicalbook.comscbt.com The solubility increases significantly with temperature.

Table 2: Solubility of Anhydrous Lithium Metaborate in Water

| Temperature (°C) | Solubility (g / 100 mL) |

|---|---|

| 0 | 0.89 wikipedia.org |

| 20 | 2.57 wikipedia.org |

When lithium metaborate is recrystallized from aqueous solutions, it can form various hydrates. The specific hydrate (B1144303) formed depends on the crystallization conditions. At room temperature, recrystallization can yield lithium metaborate octahydrate (LiBO₂·8H₂O). This octahydrate can subsequently be dried to produce the dihydrate (LiBO₂·2H₂O) or a hemihydrate (LiBO₂·0.5H₂O). chemicalbook.com

It is important to distinguish the hydrolysis of the metaborate salt from the reaction of elemental lithium metal with water. The reaction of lithium metal with water is a vigorous redox reaction that produces lithium hydroxide (B78521) (LiOH) and flammable hydrogen gas (H₂). ufinebattery.commelscience.com The hydrolysis of lithium metaborate, in contrast, involves the reaction of the anion with water and does not produce hydrogen gas.

Biological and Environmental Interactions of Lithium Metaborate Dihydrate

In Vivo Investigations of Biological Effects

In vivo studies provide critical insights into how a substance affects a whole, living organism. Research on Lithium Metaborate (B1245444) Dihydrate has examined its influence on the body's natural defense mechanisms against oxidative stress and its role in maintaining the balance of essential trace elements.

The body's antioxidant defense system is a complex network that counteracts cellular damage from oxidative stress. Studies on Wistar albino male rats have investigated the effects of Lithium Metaborate Dihydrate (LMBDH) on this system. Pretreatment with LMBDH was found to support the antioxidant system by increasing the activity of Superoxide Dismutase (SOD), a crucial antioxidant enzyme. nih.gov While direct in vivo data on its effect on Total Antioxidant Capacity (TAC) and Total Oxidant Status (TOS) is limited, related in vitro research has shown that this compound exhibits antioxidant activities at low concentrations without altering TOS levels. nih.govnih.gov

Maintaining a stable balance of essential minerals, known as trace element homeostasis, is vital for physiological function. The biological effects of this compound on this balance have been explored. nih.gov In a study involving Wistar albino male rats, pretreatment with LMBDH was observed to alter the levels of several key bioelements. Specifically, a decrease in the serum levels of Calcium (Ca), Iron (Fe), and Potassium (K) was noted. nih.gov Conversely, the levels of Magnesium (Mg) showed an increase following pretreatment with the compound. nih.gov These findings suggest that this compound can influence the homeostasis of these measured bioelements, though it did not show a corrective effect on imbalances induced by other factors in the study. nih.gov

Table 1: Effect of this compound Pretreatment on Serum Bioelement Levels in Rats

| Bioelement | Observed Change |

|---|---|

| Calcium (Ca) | Decreased |

| Iron (Fe) | Decreased |

| Potassium (K) | Decreased |

| Magnesium (Mg) | Increased |

This table summarizes the observed changes in serum trace element levels in rats pretreated with this compound as reported in scientific literature. nih.gov

Oxidative stress occurs when there is an imbalance between free radicals and antioxidants in the body. Malondialdehyde (MDA) is a well-known marker used to measure the level of oxidative stress and lipid peroxidation. Research has shown that pretreatment with this compound can modulate this marker. nih.gov In a study where oxidative stress was induced in Wistar albino male rats, pretreatment with LMBDH resulted in a significant decrease in blood MDA levels. nih.gov This suggests that the compound helps to decrease the status of lipid peroxidation, thereby supporting the antioxidant system. nih.gov

In Vitro Cellular and Genetic Toxicity Studies

In vitro studies, conducted on cells in a controlled laboratory environment, are essential for evaluating the potential of a substance to cause damage to cells and genetic material. Research on this compound has focused on its cytogenetic and genotoxic effects on human cells.

Cytogenetic analysis involves the study of chromosome structure to identify any abnormalities. The Micronucleus (MN) and Chromosomal Aberration (CA) assays are standard tests used for this purpose. nih.gov The MN test detects small, extra nuclei in cells, which are indicative of chromosomal damage or loss, while the CA assay directly observes structural changes in chromosomes. nih.govnih.gov

This compound (LMD) was evaluated using these assays on cultured human whole blood cells. nih.govnih.gov The results from these studies indicated that LMD did not cause a significant increase in the frequency of micronuclei or chromosomal aberrations in human lymphocytes compared to control groups. nih.gov

Table 2: Summary of In Vitro Cytogenetic Assay Results for this compound

| Assay | Cell Type | Finding |

|---|---|---|

| Micronucleus (MN) Assay | Human Blood Lymphocytes | No significant increase in MN frequency |

| Chromosomal Aberration (CA) Assay | Human Blood Lymphocytes | No significant increase in CA frequency |

This table summarizes the findings from in vitro cytogenetic studies on human cells exposed to this compound. nih.gov

Cell Proliferation and Metabolic Activity Assays in Cellular Systems

The biological impact of this compound on cellular systems has been a subject of scientific investigation, particularly concerning its effects on cell proliferation and metabolic activity. In a study involving the yeast Saccharomyces cerevisiae BY4741 strain, lithium metaborate demonstrated a concentration-dependent effect on both cell growth and metabolic function. researchgate.net Notably, even at the highest concentrations tested, lithium metaborate did not significantly inhibit cell viability, in contrast to the observed toxicity of boric acid. researchgate.net

Further research on cultured human whole blood cells has also explored the cytotoxic effects of this compound (LMD). researchgate.net Assays such as the MTT (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium-bromide) test, which measures cell metabolic activity, have been employed to determine the impact of LMD on these cells. researchgate.net The findings from the study on yeast indicated a variable response to lithium metaborate depending on its concentration. researchgate.net

| Organism | Assay | Observed Effect | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae BY4741 | Cell Growth and Metabolic Activity Assays | Concentration-dependent effects on proliferation and metabolic activity; did not effectively inhibit cell viability at high concentrations. | researchgate.net |

| Human Whole Blood Lymphocytes | MTT Assay | Cell metabolic activity was evaluated to determine cytotoxicity. | researchgate.net |

Mechanistic Insights into Biological Action

Understanding the mechanisms through which this compound exerts its biological effects involves examining its influence on gene expression related to oxidative stress and apoptosis.

The interaction of lithium metaborate with the cellular antioxidant defense system is a key aspect of its biological action. In studies with Saccharomyces cerevisiae, treatment with lithium metaborate led to the induction of glutathione (B108866) S-transferase, an important enzyme in the detoxification process. researchgate.net This suggests that lithium metaborate can stimulate specific pathways of the enzymatic defense system against oxidative stress. researchgate.net While research has identified the induction of certain antioxidant enzymes, specific data on the dependency of lithium metaborate's effects on the expression of antioxidative genes such as CTT1, TRR2, and GSH2 is not detailed in the available literature.

Lithium metaborate has been observed to influence apoptotic pathways. In yeast cells, treatment with lithium metaborate resulted in cellular changes indicative of early apoptotic mechanisms. researchgate.net This suggests that the compound can trigger programmed cell death. While the specific pro- and anti-apoptotic genes affected by this compound are not fully elucidated in the referenced studies, the observed induction of apoptosis points to an interaction with the genetic regulators of this process.

| Mechanism | Organism/System | Finding | Reference |

|---|---|---|---|

| Antioxidant Response | Saccharomyces cerevisiae | Glutathione S-transferase was the only enzyme significantly induced. | researchgate.net |

| Apoptotic Response | Saccharomyces cerevisiae | Visual signs of early apoptotic mechanisms were observed. | researchgate.net |

Advanced Materials Applications and Performance Characterization of Anhydrous Lithium Metaborate

Lithium-Ion Battery Materials Science

The quest for higher energy density, longer cycle life, and improved safety in lithium-ion batteries has driven extensive research into novel materials for electrolytes, electrodes, and protective coatings. Lithium borates, including anhydrous lithium metaborate (B1245444), have emerged as promising candidates due to their favorable impact on ion transport and interfacial stability.

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. Its composition and stability are crucial for the long-term performance and safety of the cell, as it regulates Li-ion flux while preventing further decomposition of the electrolyte. An unstable SEI can lead to continuous electrolyte consumption, capacity fade, and the growth of lithium dendrites, which can cause short circuits. researchgate.net

Borate-based compounds are known to participate in the formation of a more stable and robust SEI layer. Anodes and electrolytes can be engineered with buffering zones that prevent the accumulation of lithium ions at the electrode-electrolyte interface, thereby mitigating metallization and dendrite formation. researchgate.net Although direct studies detailing the specific role of anhydrous lithium metaborate (LiBO₂) in SEI formation are not extensively documented in available literature, the use of various lithium borate (B1201080) salts in electrolytes is an active area of research. These salts can decompose to form boron-containing species within the SEI, enhancing its mechanical strength and chemical stability against the highly reactive lithium metal or lithiated graphite (B72142) anode.

Coating the surface of cathode materials is a widely adopted strategy to enhance their electrochemical performance and stability, particularly at high voltages. samaterials.com These coatings protect the active material from direct contact with the electrolyte, suppressing detrimental side reactions, minimizing the dissolution of transition metals, and improving structural integrity during cycling. researchgate.net

Research has demonstrated the effectiveness of lithium borate coatings on cathode materials. For instance, a protective layer of fused lithium borate on Lithium Cobalt Oxide (LiCoO₂) cathodes has been shown to significantly improve performance. wikipedia.org This coating helps to maintain the structural integrity of the cathode and reduces interfacial resistance, leading to better capacity retention and coulombic efficiency over numerous charge-discharge cycles. wikipedia.org In one study, a LiCoO₂ cathode coated with 5% by mass of lithium borate (specifically Li₃BO₃, a closely related compound) exhibited a high initial discharge capacity and maintained excellent efficiency, showcasing the potential of borate-based coatings. wikipedia.org

Electrochemical Performance of Lithium Borate Coated LiCoO₂ Cathode

| Parameter | Value | Conditions |

|---|---|---|

| Maximal Initial Discharge Capacity | 185 mAh/g | 5 mass % Li₃BO₃ coating, C/10 rate |

| Coulombic Efficiency (at 40th cycle) | 99.1% | 5 mass % Li₃BO₃ coating |

Novel lithium borate ionic liquids have been developed as single-component electrolytes. rsc.orgspiedigitallibrary.org These materials incorporate the borate anion into the structure of the ionic liquid itself, which can lead to high ionic conductivity and a high lithium transference number, as the anions are less mobile. optica.org Research into these advanced electrolytes has shown promising results, with some borate-based ionic liquids achieving ionic conductivities greater than 10⁻⁴ S cm⁻¹ at room temperature and tLi+ values between 0.4 and 0.5. rsc.orgspiedigitallibrary.org This indicates that a larger fraction of the total ionic current is carried by the lithium ions, which is beneficial for reducing concentration polarization and enabling faster charging rates. optica.org

Properties of Advanced Lithium Borate-Based Electrolytes

| Electrolyte Type | Ionic Conductivity (@ 25°C) | Lithium Transference Number (tLi+) |

|---|---|---|

| Optimized Borate-Li⁺ Ionic Liquid | >10⁻⁴ S cm⁻¹ | 0.4 - 0.5 |

| Single-Ion Conducting Homopolymer | 1.65 × 10⁻⁴ S cm⁻¹ (@ 60°C) | 0.93 |